1-(4-Chlorophenyl)quinazolin-4(1H)-one
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Overview
Description
1-(4-Chlorophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core with a 4-chlorophenyl group attached, making it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)quinazolin-4(1H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid, followed by cyclization. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products:
- Quinazoline N-oxides
- Dihydroquinazoline derivatives
- Substituted quinazolinones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent, particularly against prostate cancer cells.
Industry: Utilized in the development of luminescent materials and fluorescent probes for bioimaging.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(4-Chlorophenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives:
Similar Compounds: Quinazoline, 4(3H)-quinazolinone, and 2-phenylquinazolin-4(3H)-one.
Uniqueness: The presence of the 4-chlorophenyl group enhances its biological activity and specificity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C14H9ClN2O |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-9H |
InChI Key |
QPJPUHAJSNPGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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